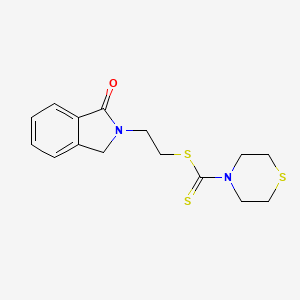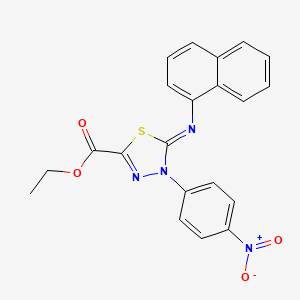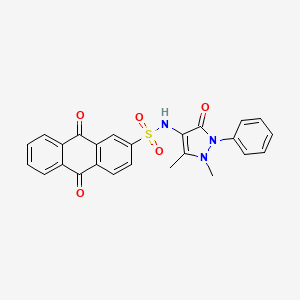![molecular formula C25H22FN5O3 B11533312 (3Z)-3-[(3-fluorophenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533312.png)
(3Z)-3-[(3-fluorophenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a nitrophenyl group, and a piperazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Nitrophenyl Piperazine Intermediate:
Coupling of Intermediates: The final step involves coupling the fluorophenyl and nitrophenyl piperazine intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
Aliphatic Amines: Compounds with similar amine functional groups.
Uniqueness
(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C25H22FN5O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(3-fluorophenyl)imino-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-2-one |
InChI |
InChI=1S/C25H22FN5O3/c26-18-4-3-5-19(16-18)27-24-22-6-1-2-7-23(22)30(25(24)32)17-28-12-14-29(15-13-28)20-8-10-21(11-9-20)31(33)34/h1-11,16H,12-15,17H2 |
InChI Key |
NIKUZQDSMJLFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B11533238.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11533245.png)



![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11533278.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11533285.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11533290.png)
![3-{5-[(E)-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11533297.png)
![2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533301.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11533320.png)
![2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B11533327.png)
